N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole moiety at the N1-position and a furan-substituted benzyl group at the N2-position. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a bicyclic aromatic system known for enhancing metabolic stability and lipophilicity in drug candidates . The 4-(furan-3-yl)benzyl substituent introduces a heteroaromatic furan ring, which may influence electronic properties and binding interactions with biological targets .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-19(20(24)22-16-5-6-17-18(9-16)27-12-26-17)21-10-13-1-3-14(4-2-13)15-7-8-25-11-15/h1-9,11H,10,12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXABQMGISBFMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves a multi-step process:
Formation of Benzo[d][1,3]dioxole Derivative: The initial step involves the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of Furan-3-ylbenzylamine: The furan-3-ylbenzylamine is synthesized by coupling furan-3-carboxaldehyde with benzylamine using a reductive amination process.
Oxalamide Formation: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with the furan-3-ylbenzylamine in the presence of oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring of the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.
Scientific Research Applications
Anticancer Properties
Research indicates that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly, leading to cell cycle arrest. This mechanism suggests its potential as a therapeutic agent for various cancers, warranting further pharmacological investigations.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its mechanism of action may involve the disruption of bacterial membrane integrity or interference with essential metabolic pathways. Comparative studies have shown that it possesses antibacterial properties similar to established antibiotics, indicating its potential as a new therapeutic agent in combating bacterial infections .
Analgesic Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its analgesic properties. Studies utilizing acetic acid-induced writhing models in mice have indicated that it may effectively reduce pain sensations, suggesting potential applications in pain management therapies .
Materials Science Applications
This compound's unique structural characteristics make it suitable for various materials science applications. Its ability to form stable complexes with metal ions can be exploited in the development of novel materials for sensors and catalysis.
Synthesis of Functionalized Polymers
The compound can serve as a precursor for synthesizing functionalized polymers with tailored properties for specific applications in coatings, adhesives, and drug delivery systems. The incorporation of the benzo[d][1,3]dioxole and furan moieties into polymer matrices can enhance their mechanical and thermal stability while imparting additional functionalities.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism Investigation
A study focusing on the anticancer properties of this compound revealed that the compound triggers apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound for developing new cancer therapies targeting microtubule dynamics.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide exerts its effects involves interaction with cellular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally similar oxalamides and their distinguishing features:
Metabolic Stability and Hydrolysis Resistance
- Amide Hydrolysis Resistance: Oxalamides with bulky or electron-donating substituents (e.g., benzodioxole, dimethoxybenzyl) exhibit resistance to amide bond cleavage. This trait is critical for improving oral bioavailability and half-life.
- Contrast with Ester Hydrolysis: Unlike esters, oxalamides in this structural class are less prone to enzymatic degradation.
Physicochemical Properties
- For comparison: N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide: MW = 414.4 g/mol . N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18): MW = 330.3 g/mol .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a furan ring through an oxalamide bridge. Its molecular formula is with a molecular weight of approximately 370.35 g/mol. The unique structural characteristics contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by disrupting microtubule assembly and causing cell cycle arrest at the S phase. Specifically, studies have demonstrated its effectiveness against:
- Prostate Cancer (LNCaP)
- Pancreatic Cancer (Mia Paca-2)
- Acute Lymphoblastic Leukemia (CCRF-CEM)
The compound's mechanism involves the modulation of tubulin polymerization, which is crucial for microtubule stability and function in cell division.
Biochemical Pathways
The compound's activity may be attributed to its ability to interact with specific biochemical pathways involved in cell proliferation and apoptosis. Research suggests that it can influence signaling pathways related to cancer progression and resistance to therapy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methoxybenzyl)oxalamide | Methoxy group instead of furan | Moderate anticancer activity |
| N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorobenzyl)oxalamide | Chlorine atom instead of furan | Lower anticancer efficacy |
The presence of both the benzo[d][1,3]dioxole and furan moieties in this compound enhances its binding affinity and specificity for biological targets compared to other derivatives.
Case Studies and Research Findings
A notable study demonstrated that this compound exhibited an IC50 value indicative of its potency as an anticancer agent. In vitro tests revealed:
- IC50 against CCRF-CEM: 2.57 µg/mL
- Induction of Apoptosis: Confirmed through flow cytometry analysis showing increased Annexin V-positive cells.
Another investigation highlighted the compound's ability to modulate oxidative stress markers in cancer cells, suggesting a dual role as both an anticancer agent and an antioxidant .
Q & A
Basic: What are the established synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide, and what purification methods are recommended?
Answer:
The synthesis of oxalamide derivatives typically involves coupling aromatic amines with activated carbonyl intermediates. For example, a general protocol (as in ) uses sequential reactions with tin(IV) chloride dihydrate (SnCl₄·2H₂O) in concentrated HCl to reduce nitro groups to amines, followed by oxalamide formation via carbodiimide-mediated coupling (e.g., DCC or EDCl). Purification often employs column chromatography using gradients of ethyl acetate/hexane, with yields ranging from 35–52% depending on substituent steric effects . For analogs with heterocyclic moieties (e.g., furan or benzodioxole groups), protecting-group strategies may be required to prevent side reactions during coupling .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Essential for confirming regiochemistry of the benzodioxole and furan substituents. Benzodioxole protons typically resonate at δ 6.7–6.9 ppm as a singlet, while furan protons appear as distinct triplets or doublets near δ 7.4–7.6 ppm .
- HRMS/ESI-MS : Validates molecular formula (e.g., [M+H]⁺ peaks) and detects dimerization byproducts, which may form during synthesis (up to 23% in some oxalamide syntheses) .
- XRD : Resolves crystal packing and hydrogen-bonding patterns critical for understanding solubility and stability .
Advanced: How can researchers optimize the bioactivity profile of this compound through structural modifications?
Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzyl moiety () can enhance metabolic stability, while polar groups (e.g., -OH) may improve water solubility .
- Bioisosteric Replacements : Replacing the furan ring with thiophene or isoxazole () modulates electronic properties and target affinity. For example, thiophene-containing analogs show enhanced π-π stacking in enzyme binding pockets .
- In Silico Screening : Molecular docking against targets like cytochrome P450 isoforms ( ) or kinases can prioritize analogs for synthesis .
Advanced: How can discrepancies in cytotoxicity data across studies be resolved methodologically?
Answer:
Contradictions often arise from assay conditions or model systems. For example:
- Model Organisms : Daphnia magna assays () are cost-effective for preliminary toxicity screening but lack mammalian relevance. Cross-validate with human cell lines (e.g., HepG2 or MCF-7) and ensure consistent exposure times/dosages .
- Assay Interference : The benzodioxole group may autofluoresce, skewing fluorescence-based cytotoxicity readouts. Use orthogonal methods like ATP-based luminescence or trypan blue exclusion .
- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin) and account for solvent effects (e.g., DMSO ≤0.1% v/v) .
Advanced: What computational approaches predict this compound’s interactions with biological targets?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict charge transfer interactions, as demonstrated for benzodioxole-chalcone hybrids ( ). This guides optimization of nonlinear optical properties or redox activity .
- Molecular Dynamics (MD) Simulations : Models binding stability to targets like stearoyl-CoA desaturase ( ). Use force fields (e.g., AMBER) to simulate ligand-protein interactions over 100+ ns trajectories .
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and topological indices to correlate structure with bioactivity .
Basic: What are the key stability considerations for handling and storing this compound?
Answer:
- Light Sensitivity : Benzodioxole derivatives are prone to photodegradation. Store in amber vials under inert gas (N₂/Ar) at –20°C .
- Hydrolytic Stability : The oxalamide bond may hydrolyze in aqueous media. Use anhydrous solvents (e.g., DMF or THF) during synthesis and avoid prolonged exposure to humidity .
- Thermal Analysis : Perform TGA/DSC (as in ) to determine decomposition temperatures (>200°C typical for aromatic oxalamides) .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to purified enzymes (e.g., cytochrome P450 4F11 in ) .
- Transcriptomics/Proteomics : Profile gene expression changes in treated cells via RNA-seq or SILAC-based proteomics to identify downstream pathways .
- CRISPR Knockout Models : Validate target specificity by comparing cytotoxicity in wild-type vs. gene-edited cell lines (e.g., KO of putative targets like SCD1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
